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Compound of Interest

Compound Name:
6-Amino-1h-indole-3-carboxylic

acid

Cat. No.: B1266858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Amino-1H-indole-3-carboxylic acid (CAS No. 90417-29-1). The information

presented herein is essential for the identification, characterization, and quality control of this

indole derivative in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-Amino-1H-indole-3-
carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This information has been compiled from available scientific literature.

¹H NMR Spectral Data
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule. The expected chemical shifts for 6-Amino-1H-indole-3-carboxylic acid are

presented below.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.8-8.0 s -

H-4 ~7.5-7.7 d ~8.5

H-5 ~6.7-6.9 dd ~8.5, ~2.0

H-7 ~6.9-7.1 d ~2.0

-NH (indole) ~11.0-12.0 br s -

-NH₂ (amino) ~4.5-5.5 br s -

-COOH ~12.0-13.0 br s -

Note: Chemical shifts

are approximate and

can vary depending

on the solvent and

concentration.

¹³C NMR Spectral Data
Carbon NMR spectroscopy identifies the carbon skeleton of a molecule. The anticipated

chemical shifts for the carbon atoms in 6-Amino-1H-indole-3-carboxylic acid are as follows.
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Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) ~165-170

C-6 (C-NH₂) ~145-150

C-7a ~135-140

C-2 ~125-130

C-3a ~120-125

C-4 ~115-120

C-3 ~105-110

C-5 ~100-105

C-7 ~95-100

Note: Chemical shifts are approximate and can

vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 6-Amino-1H-indole-3-carboxylic acid are listed below.

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Broad

N-H stretch (Indole & Amine) 3200-3500 Medium, Sharp

C=O stretch (Carboxylic Acid) 1680-1710 Strong

N-H bend (Amine) 1590-1650 Medium

C=C stretch (Aromatic) 1450-1600 Medium

C-N stretch (Amine) 1250-1350 Medium
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight.

Ion m/z

[M+H]⁺ 177.06

[M]⁺˙ 176.06

M represents the molecular ion.

Experimental Protocols
The spectroscopic data presented in this guide are typically obtained through standard

analytical techniques. Detailed experimental protocols for acquiring such data are outlined

below.

NMR Spectroscopy
Sample Preparation: A sample of 6-Amino-1H-indole-3-carboxylic acid (typically 5-10 mg)

is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 14 ppm

¹³C NMR Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1266858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of scans: 1024 or more

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is typically analyzed using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by

grinding the sample with potassium bromide and pressing it into a thin disk.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The background spectrum is subtracted to obtain the final spectrum of the sample.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile) with a small amount of formic acid or ammonium hydroxide to

promote ionization.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI), is used.

Parameters (ESI):

Ionization mode: Positive or negative

Capillary voltage: 3-5 kV

Drying gas flow: 5-12 L/min

Drying gas temperature: 200-350 °C

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 6-Amino-1H-
indole-3-carboxylic acid is depicted in the following diagram.
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide serves as a foundational resource for professionals working with 6-Amino-1H-
indole-3-carboxylic acid. The provided spectroscopic data and experimental protocols are

intended to facilitate accurate compound identification and support further research and

development activities.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-1H-indole-3-carboxylic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266858#spectroscopic-data-nmr-ir-ms-of-6-amino-
1h-indole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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